Mirtazapine-d3 N-Oxide
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Overview
Description
Mirtazapine-d3 N-Oxide is a deuterated derivative of Mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used in the treatment of major depressive disorder and has off-label uses for insomnia and appetite stimulation . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirtazapine-d3 N-Oxide typically involves the oxidation of Mirtazapine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Mirtazapine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Mirtazapine to its N-oxide form.
Reduction: Reduction of the N-oxide back to the parent compound, Mirtazapine.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: this compound.
Reduction: Mirtazapine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mirtazapine-d3 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mirtazapine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Mirtazapine.
Drug Development: Used as a reference compound in the development of new antidepressants and related drugs.
Biological Studies: Exploring the biological effects and mechanisms of action of Mirtazapine and its derivatives.
Mechanism of Action
The mechanism of action of Mirtazapine-d3 N-Oxide is similar to that of Mirtazapine. It involves antagonism of central adrenergic and serotonergic receptors. Specifically, it acts as an antagonist at the alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, leading to its antidepressant effects .
Comparison with Similar Compounds
Mirtazapine: The parent compound, used as an antidepressant.
N-desmethylmirtazapine: A metabolite of Mirtazapine with similar pharmacological properties.
8-Hydroxymirtazapine: Another metabolite formed through hydroxylation.
Uniqueness: Mirtazapine-d3 N-Oxide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing valuable insights into the metabolism and action of Mirtazapine .
Properties
IUPAC Name |
5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.